(1-Aminoisoquinolin-7-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-aminoisoquinolin-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-10-9-5-7(6-13)1-2-8(9)3-4-12-10/h1-5,13H,6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDJELCDPZJVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305814 | |
| Record name | 1-Amino-7-isoquinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221050-76-6 | |
| Record name | 1-Amino-7-isoquinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221050-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-7-isoquinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance of the Isoquinoline Scaffold
The isoquinoline (B145761) scaffold is a bicyclic aromatic organic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is of paramount importance in the field of medicinal chemistry, where it is recognized as a "privileged scaffold." rsc.orgnih.govnih.gov This term reflects the ability of the isoquinoline framework to serve as a versatile template for the design of a wide array of biologically active compounds. nih.govresearchgate.net
The prevalence of the isoquinoline core in numerous natural products, particularly alkaloids, underscores its significance. nih.govrsc.org Many isoquinoline-based compounds have been successfully developed into therapeutic agents for a variety of diseases. benthamdirect.comnih.gov The inherent structural features of the isoquinoline scaffold allow for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities. rsc.orgnih.gov
Importance of Amino Substituted Isoquinolines
The introduction of an amino group to the isoquinoline (B145761) scaffold gives rise to amino-substituted isoquinolines, a class of compounds with distinct and often enhanced biological properties. The position of the amino group on the isoquinoline ring system can significantly influence the molecule's chemical reactivity and its interaction with biological targets.
1-Aminoisoquinoline (B73089), for example, is a well-studied derivative that serves as a precursor and building block in the synthesis of more complex molecules. nih.govnih.gov The presence of the amino group can facilitate further chemical modifications and can be crucial for the compound's biological activity. Research has shown that amino-substituted isoquinolines are implicated in a range of pharmacological effects, making them attractive targets for drug discovery programs. nih.govmdpi.com
Overview of 1 Aminoisoquinolin 7 Yl Methanol As a Research Target
Established Synthetic Pathways for Isoquinoline Derivatives
The isoquinoline framework can be assembled through a variety of synthetic routes, ranging from century-old name reactions to highly sophisticated modern catalytic systems.
The foundational methods for isoquinoline synthesis involve the cyclization of substituted phenethylamines. These classical reactions, though sometimes requiring harsh conditions, remain fundamental in organic synthesis. chemicalbook.comnih.gov
Bischler–Napieralski Reaction: This reaction involves the cyclodehydration of an N-acylated-β-phenylethylamine using a Lewis acid like phosphoryl chloride or phosphorus pentoxide. The initial product is a 3,4-dihydroisoquinoline, which must be subsequently dehydrogenated (e.g., with palladium on carbon) to yield the aromatic isoquinoline. nih.govorgsyn.org
Pictet–Spengler Reaction: In this reaction, a β-phenylethylamine is condensed with an aldehyde or ketone to form a Schiff base (imine), which then undergoes an acid-catalyzed cyclization. This method typically produces tetrahydroisoquinolines, which also require an oxidation step to form the final isoquinoline. chemicalbook.comorgsyn.org The presence of electron-donating groups on the phenyl ring facilitates the ring closure under milder conditions. orgsyn.org
Pomeranz–Fritsch Reaction: This method provides a direct route to isoquinolines by reacting a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. chemicalbook.comnih.gov A modification by Schlittler-Müller allows for the use of a benzylamine (B48309) and a glyoxal (B1671930) acetal to achieve the same outcome. chemicalbook.com
Pictet–Gams Reaction: A variation of the Bischler–Napieralski synthesis, the Pictet-Gams reaction uses a β-hydroxy-β-phenylethylamine. The presence of the hydroxyl group allows for dehydration to occur concurrently with the cyclization, yielding the isoquinoline directly without a separate dehydrogenation step. chemicalbook.comnih.gov
Table 1: Comparison of Classical Isoquinoline Syntheses
| Reaction Name | Starting Materials | Key Intermediate(s) | Final Product Type |
| Bischler–Napieralski | N-acyl-β-phenylethylamine | Dihydroisoquinoline | Isoquinoline (after oxidation) |
| Pictet–Spengler | β-phenylethylamine, Aldehyde/Ketone | Iminium ion, Tetrahydroisoquinoline | Isoquinoline (after oxidation) |
| Pomeranz–Fritsch | Benzaldehyde, Aminoacetal | Schiff base | Isoquinoline |
| Pictet–Gams | β-hydroxy-β-phenylethylamine | N-acyl derivative | Isoquinoline |
Over the past few decades, transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder conditions, higher efficiency, and broader functional group tolerance compared to classical methods. ijcpa.in Catalysts based on palladium, rhodium, ruthenium, copper, and cobalt have been extensively used for C–H activation and annulation strategies to build the isoquinoline core. ijcpa.ingoogle.com
Rhodium(III)-catalyzed reactions are particularly prominent, often involving the C–H activation of an aromatic ketoxime followed by cyclization with an alkyne to rapidly assemble multisubstituted isoquinolines. google.com Similarly, palladium and copper catalysts are used in sequential coupling and annulation reactions. For instance, a palladium-catalyzed coupling of an o-iodobenzaldehyde imine with a terminal alkyne, followed by a copper-catalyzed cyclization, provides isoquinolines in excellent yields. google.com The use of more earth-abundant 3d-transition metals like cobalt, iron, and nickel is a growing area of research, offering more sustainable alternatives to precious metals like rhodium and palladium. google.com
Table 2: Examples of Transition-Metal-Catalyzed Isoquinoline Synthesis
| Catalyst System | Substrates | Reaction Type | Reference |
| Rhodium(III) / NaOAc | Aromatic ketoxime, Alkyne | C-H Activation / Annulation | google.com |
| Palladium(II) / Copper(I) | o-Iodobenzaldehyde imine, Alkyne | Coupling / Cyclization | google.com |
| Ruthenium(II) | Primary benzylamine, Sulfoxonium ylide | C-H Functionalization / Annulation | google.com |
| Cobalt(III) / AgOAc | N-chlorobenzamide, Alkyne | [4+2] Annulation | |
| Copper(I) | 2-Bromoaryl ketone, Alkyne, CH₃CN | [3+2+1] Cyclization | google.com |
Concurrent with advances in metal catalysis, metal-free synthetic methods have emerged as powerful alternatives, avoiding the cost and potential toxicity of transition metals. These strategies often rely on the use of iodine(III) reagents, radical reactions, or thermal cyclizations.
One notable approach is the use of an in situ-generated transient bromoiodane, which mediates the brominative annulation of a 2-alkynyl arylimidate to produce 4-bromoisoquinolines under mild, metal-free conditions. Another strategy involves a three-component reaction between 2-aryl-N-acryloyl indoles, a sulfur dioxide surrogate, and aryldiazonium salts to construct sulfonylated indolo[2,1-a]isoquinolines. Furthermore, an efficient and environmentally friendly protocol has been developed for the construction of aminated isoquinolines from 2-(2-oxo-2-arylethyl)benzonitrile with various amines in an aqueous medium, completely avoiding the use of any metal or additive.
Synthesis of Aminoisoquinolines
The introduction of an amino group, particularly at the C1 position, is a key step in synthesizing a wide range of biologically active isoquinolines.
Modern synthetic methods allow for the direct introduction of an amino group onto the isoquinoline ring system through C–H activation. Rhodium(III)-catalyzed C–H/N–H bond functionalization has proven to be a powerful tool for the synthesis of 1-aminoisoquinolines. In a typical reaction, an N-aryl amidine reacts with a coupling partner like a cyclic 2-diazo-1,3-dione in the presence of a rhodium catalyst. This process involves a cascade of C–H activation and intramolecular cyclization, forming two new bonds (C–C and C–N) in a single operation to build the 1-aminoisoquinoline (B73089) skeleton in good to excellent yields.
A more classical approach to direct amination is the Chichibabin reaction, which for isoquinoline involves direct nucleophilic substitution. A patent describes the synthesis of 1-aminoisoquinoline by reacting isoquinoline with an alkali metal amino compound, such as sodium amide or potassium amide, in a xylene solvent at high temperatures (100-135 °C).
Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced to the final amine. While this method is broadly applicable, its use in forming the 1-aminoisoquinoline core often takes the form of reducing a pre-installed nitrogen-containing functional group.
A highly relevant and practical two-step method to produce 1-aminoisoquinoline starts with isoquinoline itself.
Nitration: Isoquinoline undergoes nucleophilic substitution with a nitroso anion source (e.g., KNO₂) to form 1-nitroisoquinoline (B170357).
Reduction: The 1-nitroisoquinoline is then reduced to 1-aminoisoquinoline via catalytic hydrogenation. This reduction is typically carried out using catalysts like Raney Nickel, Platinum, or Rhodium under hydrogen pressure (1-5 MPa) at moderate temperatures (30-60 °C). This hydrogenation of a nitro group to an amine is a classic example of a reductive pathway.
While no direct synthesis for this compound is explicitly detailed in the surveyed literature, a plausible synthetic route can be proposed. A logical approach would involve starting with a precursor already containing a functional group at the C7 position, such as isoquinoline-7-carboxylic acid methyl ester. This precursor could first undergo amination at the C1 position via the nitration and subsequent reduction pathway. The final step would then be the selective reduction of the ester group at C7 to the desired hydroxymethyl (methanol) group, using a reducing agent like lithium borohydride (B1222165), which is less reactive than lithium aluminum hydride and can often selectively reduce esters in the presence of aromatic systems. Careful protection of the C1 amino group might be necessary during this reduction step.
Nucleophilic Substitution and Amination Reactions
The introduction of an amino group at the C-1 position of the isoquinoline nucleus is a key transformation. This is typically achieved through nucleophilic substitution reactions, where the electron-deficient nature of the C-1 carbon facilitates attack by nitrogen nucleophiles.
One of the classic methods for this transformation is the Chichibabin reaction . harvard.edulibretexts.org This reaction involves the direct amination of nitrogen-containing heterocycles like isoquinoline using sodium amide (NaNH₂) or potassium amide (KNH₂) in a solvent such as liquid ammonia (B1221849) or an inert hydrocarbon like toluene. harvard.edulibretexts.orgmdpi.com The mechanism proceeds via the nucleophilic addition of the amide anion (NH₂⁻) to the C-1 position, forming a σ-adduct intermediate. mdpi.com A subsequent elimination of a hydride ion (H⁻) rearomatizes the ring, yielding 1-aminoisoquinoline. mdpi.com While historically significant, the Chichibabin reaction often requires harsh conditions, such as high temperatures, and can sometimes result in low yields and poor regioselectivity. google.com
More contemporary, metal-free approaches offer milder conditions and greater functional group tolerance. One such strategy involves the amination of isoquinoline N-oxides. google.com In this method, the isoquinoline is first oxidized to the corresponding N-oxide. The N-oxide is then activated with an agent like triflic anhydride, which significantly enhances the electrophilicity of the C-1 position. This activation facilitates nucleophilic attack by a wide range of primary and secondary amines at low temperatures, leading to the formation of N-substituted or unsubstituted 1-aminoisoquinolines in good yields after an aromatization step. google.com This method avoids the harsh basic conditions of the Chichibabin reaction and expands the scope to include dialkylamino substitutions, which are not feasible under traditional Chichibabin conditions. google.com
Another important route is the nucleophilic aromatic substitution (SNAr) on 1-haloisoquinolines. researchgate.net Starting with a 1-chloro- or 1-bromoisoquinoline, the amino group can be introduced by reaction with ammonia or an appropriate amine. This reaction is driven by the electron-withdrawing effect of the ring nitrogen, which activates the C-1 position towards substitution.
| Amination Method | Reagents | Position | Key Features |
| Chichibabin Reaction | NaNH₂ or KNH₃, liq. NH₃ or Toluene | C-1 | Classic direct amination; often requires harsh conditions. harvard.edulibretexts.orggoogle.com |
| Amination of N-Oxide | Isoquinoline N-Oxide, Triflic Anhydride, Amine | C-1 | Mild, metal-free conditions; broad amine scope. google.com |
| Nucleophilic Substitution | 1-Haloisoquinoline, Amine/Ammonia | C-1 | Standard SNAr pathway; requires pre-functionalized substrate. researchgate.net |
Palladium-Catalyzed Reductions
Palladium catalysts are instrumental in various synthetic transformations, particularly in reduction reactions that are crucial for installing the specific functional groups of this compound from suitable precursors.
A key application of palladium-catalyzed reduction in this context is the conversion of a nitro group to an amine. For instance, a precursor like 8-nitro-7-substituted-isoquinoline can be synthesized, and the nitro group subsequently reduced to form the desired 1-amino functionality. Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for the hydrogenation of aromatic nitro compounds. orgsyn.org The reaction is typically carried out under an atmosphere of hydrogen gas (H₂), where the palladium surface facilitates the catalytic transfer of hydrogen to the nitro group, cleanly reducing it to an amine without affecting other aromatic functionalities. nih.gov This method is widely used due to its high efficiency, selectivity, and the ease of catalyst removal by simple filtration.
Similarly, the formation of the hydroxymethyl group at the C-7 position often proceeds via the reduction of a corresponding carboxylic acid or ester. Palladium-based catalysts, often in combination with other metals like rhenium, can be used for the hydrogenation of carboxylic acids and their esters to alcohols. bldpharm.com For example, a precursor such as methyl isoquinoline-7-carboxylate can be reduced to (isoquinolin-7-yl)methanol. While strong reducing agents like lithium aluminum hydride are common for this transformation, catalytic hydrogenation using heterogeneous catalysts like palladium offers an alternative pathway, particularly in industrial settings, due to milder conditions and operational simplicity.
| Reduction Type | Precursor Functional Group | Product Functional Group | Typical Catalyst | Notes |
| Nitro Group Reduction | -NO₂ | -NH₂ | Pd/C, H₂ | High efficiency and selectivity for converting nitroarenes to anilines. orgsyn.org |
| Ester Hydrogenation | -COOR | -CH₂OH | Pd-Re/Carrier, H₂ | Catalytic route to alcohols from esters. bldpharm.com |
Introduction of Hydroxymethyl Moieties into Isoquinoline Systems
The introduction of a hydroxymethyl (-CH₂OH) group onto the isoquinoline scaffold, particularly at the C-7 position, is a critical step that requires regiochemical control.
Strategies for Carbon-Oxygen Bond Formation
Direct, one-step hydroxymethylation of an aromatic C-H bond on the isoquinoline ring is synthetically challenging. Therefore, the most prevalent and reliable strategy for installing a hydroxymethyl group involves a two-step sequence: first, the introduction of a carbon-based functional group at the desired position, followed by its reduction to the alcohol.
The key carbon-oxygen bond is typically formed during the reduction of a carbonyl group, such as an ester or an aldehyde. A precursor like methyl isoquinoline-7-carboxylate serves as an ideal intermediate. sigmaaldrich.comorgoreview.com The reduction of the ester to a primary alcohol is a standard transformation in organic synthesis. The most common laboratory reagent for this purpose is lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.comyoutube.com LiAlH₄ is a powerful nucleophilic reducing agent that readily reduces esters to primary alcohols, with the reaction typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF) followed by an aqueous workup. libretexts.orgmasterorganicchemistry.com Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. masterorganicchemistry.com
Alternatively, catalytic hydrogenation can be employed, as mentioned previously, providing a less aggressive method for the reduction.
| Precursor | Reducing Agent | Product | Notes |
| Ester (-COOR) | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | Highly efficient and common lab-scale method. masterorganicchemistry.comyoutube.com |
| Ester (-COOR) | Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde (-CHO) or Alcohol (-CH₂OH) | Can be controlled to stop at the aldehyde at low temperatures. masterorganicchemistry.comcommonorganicchemistry.com |
| Ester (-COOR) | Borane (BH₃-SMe₂) | Primary Alcohol (-CH₂OH) | Alternative to hydride reagents, effective for reducing esters. chemscene.com |
Regioselective Functionalization at the C-7 Position
Achieving regioselective functionalization at the C-7 position of the isoquinoline ring is a non-trivial synthetic challenge, as this position is not inherently activated towards either electrophilic or nucleophilic attack. Direct C-H activation at C-7 is difficult to achieve selectively without the influence of directing groups placed elsewhere on the molecule.
A robust and widely used strategy to overcome this is to begin with an isoquinoline that is already functionalized at the desired position with a group that can be chemically manipulated. A 7-halo-isoquinoline, such as 7-bromoisoquinoline (B118868) , is an excellent and commercially available starting material for this purpose. nih.govresearchgate.net The bromine atom serves as a "handle" for introducing other functional groups via transition-metal-catalyzed cross-coupling reactions.
A particularly effective method for installing the required carbonyl precursor at C-7 is palladium-catalyzed carbonylation . mdpi.comrsc.orgnih.gov In this reaction, 7-bromoisoquinoline is treated with carbon monoxide (CO) gas and an alcohol, typically methanol, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand. mdpi.comrsc.org This process efficiently and regioselectively converts the carbon-bromine bond into a methyl ester group, yielding methyl isoquinoline-7-carboxylate . sigmaaldrich.comorgoreview.com This intermediate can then be readily reduced to (isoquinolin-7-yl)methanol as described in the previous section.
Another approach involves the use of a 7-(trimethylsilyl)isoquinoline intermediate. harvard.edugoogle.com The trimethylsilyl (B98337) group can be converted into an iodo group, which then serves as a handle for further functionalization in a manner similar to the bromo-derivative. google.com
| Starting Material | Reaction Type | Key Reagents | C-7 Product |
| 7-Bromoisoquinoline | Palladium-Catalyzed Carbonylation | CO, MeOH, Pd(OAc)₂, Ligand | Methyl isoquinoline-7-carboxylate mdpi.comrsc.org |
| 7-(Trimethylsilyl)isoquinoline | Iododesilylation | Iodine Monochloride (ICl) | 7-Iodoisoquinoline google.com |
| 7-Aminoisoquinoline | Diazotization-Sandmeyer | NaNO₂, HBr/CuBr | 7-Bromoisoquinoline |
Reactivity at the Isoquinoline Nitrogen Atom
The nitrogen atom within the isoquinoline ring system possesses a lone pair of electrons, rendering it basic and susceptible to electrophilic attack.
Basicity and Protonation Behavior
The parent isoquinoline has a pKa of 5.14 for its conjugate acid. wikipedia.org The presence of an amino group at the C1 position is expected to significantly influence the basicity of the isoquinoline nitrogen. A study on substituted 1-aminoisoquinolines has shown that the basicity is dependent on the nature and position of substituents on the ring. researchgate.net Generally, electron-donating groups increase the electron density on the ring and the nitrogen atom, thereby increasing basicity. Conversely, electron-withdrawing groups decrease basicity. pharmaguideline.comunizin.orgopenstax.org
In this compound, the amino group at C1 is an electron-donating group through resonance, which should increase the electron density at the ring nitrogen and thus increase its basicity compared to unsubstituted isoquinoline. The methanol group at C7, being a weakly deactivating group, is expected to have a minor electronic influence on the distant isoquinoline nitrogen. Therefore, the primary site of protonation is anticipated to be the isoquinoline nitrogen atom. researchgate.net
Table 1: Predicted Basicity Trends for this compound and Related Compounds
| Compound | Substituent Effects | Predicted Basicity relative to Isoquinoline |
| Isoquinoline | - | Reference |
| 1-Aminoisoquinoline | +R effect from -NH2 at C1 | More basic |
| This compound | +R effect from -NH2 at C1, weak -I effect from -CH2OH at C7 | More basic |
This table is based on general principles of electronic effects on basicity and not on direct experimental data for this compound.
Electrophilic Interactions
The isoquinoline nitrogen, being a nucleophilic center, can react with various electrophiles. Electrophilic attack on the nitrogen atom leads to the formation of quaternary isoquinolinium salts. Common electrophiles include alkyl halides and acyl halides.
In the case of isoquinoline itself, electrophilic aromatic substitution reactions typically occur on the benzene (B151609) ring, preferentially at positions 5 and 8, due to the deactivating effect of the nitrogen atom on the pyridine (B92270) ring. quimicaorganica.orgyoutube.com However, the presence of the strongly activating amino group at the C1 position in this compound directs electrophilic attack towards the pyridine ring. The amino group enhances the nucleophilicity of the heterocyclic ring, making it more susceptible to electrophilic substitution. The precise regioselectivity of such reactions would depend on the nature of the electrophile and the reaction conditions.
Reactivity of the Amino Group
The amino group at the C1 position is a key site of reactivity, exhibiting nucleophilic characteristics and participating in condensation reactions.
Nucleophilic Characteristics
The primary amino group possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This nucleophilicity allows it to react with a variety of electrophilic reagents. The nucleophilicity of the amino group in 1-aminoisoquinoline derivatives is influenced by the electronic environment of the isoquinoline ring. libretexts.org
The amino group can undergo reactions such as:
Acylation: Reaction with acyl halides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
The reactivity of the amino group is in competition with the nucleophilicity of the isoquinoline nitrogen. The outcome of a reaction with an electrophile will depend on the relative nucleophilicity of the two nitrogen atoms and the specific reaction conditions.
Condensation Reactions
The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The formation of these imines can be a crucial step in the synthesis of more complex derivatives.
Reactivity of the Methanol Group
The methanol group (-CH2OH) attached to the C7 position of the isoquinoline ring introduces another site for chemical modification. The reactivity of this group is characteristic of a primary alcohol.
The hydroxyl group can undergo a range of reactions, including:
Oxidation: Primary alcohols can be oxidized to form aldehydes or, under stronger conditions, carboxylic acids. The specific product depends on the oxidizing agent used.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is typically acid-catalyzed.
Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen atom using reagents such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). libretexts.org This conversion proceeds via an SN2 mechanism for primary alcohols. libretexts.org
Dehydration: Although less common for benzylic alcohols under typical conditions, elimination of water to form an exocyclic double bond could potentially be induced under harsh acidic conditions.
The presence of the bulky and electron-rich isoquinoline system may sterically and electronically influence the reactivity of the adjacent methanol group. The introduction of a hydroxymethyl group can also enhance the solubility and potentially the pharmacokinetic profile of the parent molecule. nih.gov
Table 2: Summary of Potential Reactions of the Functional Groups in this compound
| Functional Group | Reagent Type | Potential Product |
| Isoquinoline Nitrogen | Proton acid | Isoquinolinium salt |
| Alkyl halide | Quaternary isoquinolinium salt | |
| Amino Group | Acyl halide | Amide |
| Aldehyde/Ketone | Imine (Schiff base) | |
| Methanol Group | Oxidizing agent | Aldehyde or Carboxylic acid |
| Carboxylic acid | Ester | |
| Thionyl chloride | 7-(Chloromethyl)-1-aminoisoquinoline |
This table illustrates potential reactions based on the known reactivity of the individual functional groups.
Oxidation Pathways
The oxidation of the isoquinoline nucleus is generally challenging and often requires vigorous conditions, which can lead to ring cleavage and the formation of degradation products. pharmaguideline.com For instance, oxidation with potassium permanganate (B83412) (KMnO4) under harsh conditions can break open the benzene portion of the ring system. shahucollegelatur.org.in However, the presence of substituents significantly influences the outcome. For example, the oxidation of 5-aminoisoquinoline (B16527) with KMnO4 affects only the benzene ring, while with 5-nitroisoquinoline, only the pyridine ring is oxidized. shahucollegelatur.org.in
In the case of this compound, the primary alcohol (methanol group) and the primary amine (amino group) are more susceptible to oxidation than the aromatic core. The methanol group can be oxidized to an aldehyde or further to a carboxylic acid using standard oxidizing agents. Similarly, the amino group can be a target for oxidation. The specific pathway and product would depend heavily on the choice of oxidant and reaction conditions. An oxidative cross-dehydrogenative coupling (CDC) strategy has been used for the acylation of isoquinolines with arylmethanols using K2S2O8 as an oxidant. organic-chemistry.org
Derivatization Reactions
The functional groups of this compound offer numerous possibilities for derivatization. The primary amino group at C-1 is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization. The methanol group at C-7 can be converted into esters, ethers, or halides.
Beyond the functional groups, the isoquinoline ring itself can be derivatized. The nitrogen atom can be quaternized to form isoquinolinium salts. iust.ac.ir These salts are activated towards nucleophilic attack. Isoquinoline and its derivatives can also undergo electrophilic aromatic substitution, nucleophilic addition, and oxidation reactions, allowing for the synthesis of a wide range of compounds. fiveable.me For example, isoquinoline can be directly hydroxylated at the C-1 position using potassium hydroxide (B78521) at high temperatures. iust.ac.ir
| Reaction Type | Reagents/Conditions | Potential Product |
| N-Acylation | Acid chloride/anhydride | N-(7-(hydroxymethyl)isoquinolin-1-yl)amide |
| O-Esterification | Carboxylic acid, acid catalyst | (1-aminoisoquinolin-7-yl)methyl ester |
| N-Oxidation | Peroxy acids | This compound N-oxide |
| C-H Acetylation | Vinyl ethers (Minisci reaction) | Acetyl-substituted this compound |
Regioselectivity and Stereoselectivity in Chemical Transformations
The positions of the amino and methanol groups on the isoquinoline ring play a crucial role in directing the regioselectivity of further chemical transformations.
Factors Governing Regioselectivity in Amination Reactions
While the subject compound already possesses an amino group, understanding the factors for amination provides insight into the ring's inherent reactivity. In the amination of isoquinolinequinone derivatives, density functional theory (DFT) calculations have shown that differences in local reactivity and steric hindrance are key elements in explaining high regioselectivity. nih.gov The study of non-covalent interactions (NCI) revealed that steric hindrance caused by the coordination of a solvent molecule (ethanol) with a neighboring carbonyl group could prevent nucleophilic attack at one position (C-6), leading to preferential substitution at another (C-7). nih.gov Furthermore, the polarity of a hydrogen bond on a carbonyl group was found to explain the higher electrophilicity of the C-5 position compared to C-8. nih.gov For the parent isoquinoline, reaction with potassium amide in liquid ammonia yields 1-aminoisoquinoline, indicating a preference for nucleophilic substitution at the C-1 position. iust.ac.ir
Steric and Electronic Influences on Reaction Outcomes
Both steric and electronic effects are critical in determining the outcome of reactions involving the isoquinoline scaffold.
Steric Influences: Steric hindrance occurs when the size of substituent groups on a molecule impedes a reaction from occurring at a particular site. youtube.com Large groups can physically block the approach of a nucleophile or electrophile. youtube.com In reactions involving isoquinoline derivatives, increased steric hindrance has been observed to lead to longer reaction times. acs.org This is a key factor in directing regioselectivity, as seen in the amination of isoquinolinequinones where steric crowding prevents attack at a specific carbon. nih.gov
Electronic Influences: The electronic nature of substituents on the isoquinoline ring significantly affects its reactivity.
Electron-donating groups (like the -NH2 group at C-1) increase the electron density of the ring system, making it more susceptible to electrophilic attack and activating the ring. They generally direct incoming electrophiles to specific positions. In the Pictet-Spengler synthesis of tetrahydroisoquinolines, electron-donating groups on the phenyl ring facilitate the cyclization step under very mild conditions. pharmaguideline.com
Electron-withdrawing groups , conversely, decrease the ring's electron density, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. shahucollegelatur.org.in
The 1-amino group in this compound is a strong activating, electron-donating group, which would strongly influence the regioselectivity of electrophilic substitution reactions. The 7-methanol group is weakly deactivating.
Reaction Mechanisms of Isoquinoline Ring Systems
The stability of the isoquinoline aromatic system means that reactions involving ring-opening are typically not facile and require specific conditions or catalysts.
Structure Property Relationships and Molecular Design Principles for 1 Aminoisoquinolin 7 Yl Methanol Scaffolds
Substituent Effects on Isoquinoline (B145761) System Reactivity
The reactivity of the isoquinoline ring system is a complex function of the fused benzene (B151609) and pyridine (B92270) rings. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack compared to benzene, while activating it for nucleophilic attack, particularly at the C-1 and C-3 positions. youtube.com Conversely, electrophilic substitution preferentially occurs on the benzene ring, at the C-5 and C-8 positions. uop.edu.pk The substituents on the (1-Aminoisoquinolin-7-yl)methanol scaffold significantly modulate this inherent reactivity.
The electronic nature of substituents is a primary driver of the isoquinoline system's reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density at various positions, influencing the susceptibility of the molecule to either electrophilic or nucleophilic attack.
The amino group at the C-1 position is a strong electron-donating group. This property increases the electron density of the heterocyclic ring, potentially influencing nucleophilic and electrophilic reactions. In contrast, the methanol (B129727) group at C-7, attached to the benzenoid ring, is generally considered a weak activating group for electrophilic aromatic substitution.
Studies on substituted isoquinolines have demonstrated these effects clearly. For instance, the presence of strong electron-donating groups, such as an N,N-dimethylamino unit, has been shown to facilitate rearrangement products during certain dehydrogenation reactions, a result not seen with less donating groups. rsc.org The synthesis of isoquinolines itself is often challenging when electron-withdrawing groups are present on the benzene ring, as classical cyclization methods typically require activation from electron-donating substituents. semanticscholar.org
Table 1: Influence of Substituent Electronic Effects on Isoquinoline Reactivity
| Substituent Type | Position | Effect on Pyridine Ring | Effect on Benzene Ring | Typical Reactions Influenced |
|---|---|---|---|---|
| Electron-Donating Group (EDG) (e.g., -NH₂, -OR) | C-1, C-3 | Increased activation for electrophilic attack; potential modification of nucleophilic attack sites. | Weakly activating. | Nucleophilic Substitution, Oxidation rsc.orgshahucollegelatur.org.in |
| C-5, C-7 | Weakly deactivating. | Increased activation for electrophilic attack (directing ortho/para). | Electrophilic Aromatic Substitution uop.edu.pk | |
| Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN) | C-1, C-3 | Increased deactivation for electrophilic attack; increased activation for nucleophilic attack. | Weakly deactivating. | Nucleophilic Substitution nih.gov |
| C-5, C-7 | Weakly activating. | Deactivation for electrophilic attack (directing meta). | Electrophilic Aromatic Substitution shahucollegelatur.org.in |
Steric hindrance plays a critical role in modulating the reactivity of the isoquinoline scaffold, often influencing the regioselectivity of reactions. In the this compound molecule, the groups at C-1 and C-7 can sterically shield adjacent positions or adopt conformations that hinder the approach of reagents.
The C-1 position is inherently reactive toward nucleophiles. iust.ac.ir However, the steric bulk of substituents at or near this position can dramatically alter this reactivity. For example, in Suzuki-Miyaura coupling reactions, the intrinsic electrophilicity of the C-1 position can be overridden by the steric hindrance of a bulky group at the adjacent C-3 position. researchgate.net For the title compound, while the primary amino group itself is not exceptionally large, derivatization to form secondary or tertiary amines, or amides with bulky acyl groups, could significantly hinder further reactions at C-1 or at the N-2 ring nitrogen.
Similarly, the C-7 methanol group can influence reactions at the neighboring C-6 and C-8 positions. The free rotation around the aryl-C bond allows the -CH₂OH group to sterically block the approach of large electrophiles to the C-8 position, potentially favoring substitution at the C-5 position. The steric effects of bulky substituents neighboring the ring nitrogen have also been shown to influence electron transfer within the molecule. researchgate.net
Scaffold Engineering for Targeted Chemical Behavior
The this compound scaffold serves as a versatile template that can be systematically modified to fine-tune its chemical and physical properties. Engineering this scaffold involves both the synthesis of core analogs and the specific derivatization of its existing functional groups.
The synthesis of the isoquinoline core itself offers numerous opportunities for structural diversification. A variety of established and modern synthetic methods allow for the construction of polysubstituted isoquinolines, enabling the introduction of different functional groups around the ring system from the outset. nih.govrsc.org
Classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are foundational for building the isoquinoline skeleton. pharmaguideline.comrsc.orgnumberanalytics.com These methods typically involve the cyclization of a substituted β-phenylethylamine or a related precursor. For instance, the Pictet-Spengler synthesis condenses a β-arylethylamine with an aldehyde, followed by acid-catalyzed cyclization, a process that works well when electron-donating groups are present on the phenyl ring. pharmaguideline.com The Bischler-Napieralski reaction involves the cyclization of an acylated β-phenylethylamine using a dehydrating agent. pharmaguideline.com
More recently, transition-metal-catalyzed reactions, particularly those using palladium, rhodium, or copper, have emerged as powerful tools for constructing isoquinoline frameworks with high efficiency and functional group tolerance. organic-chemistry.org These methods include cascade reactions, C-H activation/annulation, and coupling reactions that allow for the convergent assembly of complex isoquinolines from readily available starting materials. nih.govnih.gov Such strategies could be employed to synthesize analogs of this compound with additional substituents on either the pyridine or benzene ring, thereby systematically tuning the molecule's properties.
Beyond core synthesis, the existing functional groups of this compound are key handles for derivatization.
C-1 Position (Amino Group): The primary amino group at C-1 is a highly versatile functional group. It can readily undergo a range of transformations:
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (e.g., halogens, -OH, -CN) in Sandmeyer-type reactions.
Nucleophilic Aromatic Substitution: The C-1 position is susceptible to nucleophilic attack, and the amino group itself is often installed via amination reactions, such as the Chichibabin reaction where isoquinoline reacts with sodium amide. youtube.comiust.ac.ir The amino group can also be replaced under certain conditions.
C-7 Position (Methanol Group): The primary benzylic alcohol at C-7 offers another site for chemical modification:
Oxidation: The methanol group can be carefully oxidized to the corresponding aldehyde (7-formyl-1-aminoisoquinoline) using mild oxidizing agents, or further oxidized to the carboxylic acid (1-aminoisoquinoline-7-carboxylic acid) with stronger agents.
Etherification: Conversion to an ether via Williamson ether synthesis.
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Conversion to Halide: The hydroxyl group can be converted to a good leaving group (e.g., tosylate) or directly to a halide (e.g., -CH₂Cl, -CH₂Br), which can then be used in nucleophilic substitution reactions to introduce a wide variety of other functional groups.
These derivatizations at the C-1 and C-7 positions allow for the creation of a large library of analogs from a common intermediate, enabling systematic exploration of structure-activity relationships.
Photophysical Properties and Their Modulation
Isoquinoline derivatives are known to possess interesting photophysical properties, often exhibiting fluorescence. nih.govnih.gov The this compound scaffold, with its amino group (an auxochrome) and extended π-system, is expected to be fluorescent. The modulation of these properties is key to developing applications such as fluorescent probes and materials.
The fluorescence of heteroaromatic compounds is highly sensitive to the nature and position of substituents, as well as the surrounding environment. mdpi.com The strong electron-donating amino group at C-1 is expected to play a major role in the molecule's optical properties. In contrast, strongly electron-withdrawing groups, such as a nitro group, are known to quench fluorescence in isoquinoline systems. mdpi.com
The solvent environment significantly impacts photophysical behavior. In protic, hydrogen-bonding solvents, the quantum yields of isoquinolines can be higher compared to nonpolar solvents. mdpi.com This is because hydrogen bonding between the solvent and the lone pair of electrons on the ring nitrogen can alter the energy levels of the excited states. mdpi.com The photochemistry of related amino-substituted heterocycles like 5-aminoquinoline (B19350) has been shown to be highly sensitive to both the polarity and protic nature of the solvent. nih.gov
Furthermore, the basicity of the isoquinoline nitrogen (pKa ≈ 5.14) means that its protonation state is pH-dependent. wikipedia.org Protonation of the nitrogen atom can lead to significant changes in the absorption and emission spectra. Studies have shown a substantial enhancement in the fluorescence intensity of isoquinoline upon protonation with strong acids, accompanied by shifts in the emission wavelength. researchgate.netrsc.org This acidochromic behavior makes such scaffolds promising for use as pH sensors. For the title compound, the interplay between the electronic effects of the C-1 amino and C-7 methanol groups, combined with solvent effects and pH, will dictate its specific absorption and emission characteristics.
Table 2: Photophysical Properties of Selected Isoquinoline Derivatives in 0.1 M H₂SO₄ This table is interactive. Click on the headers to sort the data.
| Compound | λmax abs. (nm) | λmax em. (nm) | Stokes Shift (Δυ) (cm⁻¹) | Fluorescence Quantum Yield (Φfl) | Reference |
|---|---|---|---|---|---|
| 1-(Isoquinolin-3-yl)azetidin-2-one | 363 | 428 | 4658 | 0.812 | nih.gov |
| 1-(Isoquinolin-3-yl)pyrrolidin-2-one | 368 | 434 | 4689 | 0.825 | nih.gov |
| 1-(Isoquinolin-3-yl)piperidin-2-one | 356 | 422 | 4967 | 0.831 | nih.gov |
| 1-(Isoquinolin-3-yl)imidazolidin-2-one | 377 | 439 | 4252 | 0.887 | nih.gov |
| 1-(Isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one | 350 | - | - | No Emission | mdpi.com |
| 1-Methyl-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)imidazolidin-2-one | 380 | 448 | 4489 | 0.479 | nih.gov |
Fluorescence Characteristics of Aminoisoquinolines
For instance, studies on various aminoisoquinoline derivatives have demonstrated that these compounds can be effective fluorophores. Research has shown that multisubstituted 1-aminoisoquinoline (B73089) derivatives can exhibit strong blue fluorescence, with emission maxima observed around 458 nm in solution. nih.gov In the solid state, these compounds have been reported to emit blue fluorescence in the range of 444–468 nm, with high fluorescence quantum yields between 40.3% and 98.1%. nih.gov The parent compound, 1-aminoisoquinoline, is a key intermediate in the synthesis of fluorescent probes for biological imaging. ambeed.com
In contrast, the fluorescence of 3-aminoisoquinoline derivatives has also been investigated. mdpi.comnih.gov The photophysical properties, including absorption and emission wavelengths, are highly dependent on the nature and position of substituents. mdpi.com
It is important to note that the solvent environment can also play a critical role in the fluorescence characteristics of amino-containing aromatic compounds. For example, the fluorescence of aminotyrosyl derivatives has been shown to be sensitive to solvent polarity, with a decrease in dielectric constant leading to enhanced fluorescence and a blue shift in the emission maximum. This suggests that the photophysical properties of this compound would also be influenced by the surrounding medium.
Influence of Molecular Structure on Emission Properties
The emission properties of aminoisoquinoline scaffolds are governed by a delicate interplay of electronic and structural factors. The introduction of various functional groups at different positions on the isoquinoline core can lead to significant shifts in emission wavelengths and changes in fluorescence quantum yields.
Electron-donating groups, such as methoxy (B1213986) groups, on the isoquinoline ring have been shown to increase fluorescence intensity and lead to a bathochromic (red) shift in the emission maxima. nih.gov This is attributed to the increased electron density in the aromatic system, which can lower the energy of the excited state. The presence of a hydroxylmethyl group (-CH₂OH) at the 7-position of the this compound scaffold, being a weak electron-donating group, is expected to influence the electronic distribution and thus the emission properties, although the exact effect requires experimental verification.
Conversely, the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), can lead to fluorescence quenching. mdpi.com This is a common phenomenon in fluorescent molecules where the electron-withdrawing group promotes non-radiative decay pathways.
Structural rigidity is another key factor in determining fluorescence efficiency. Molecules with more rigid structures tend to have higher fluorescence quantum yields. mdpi.com This is because a rigid conformation minimizes vibrational and rotational modes that can lead to non-radiative energy loss from the excited state. For example, coupling a rigid four-membered lactam ring to an isoquinoline has been reported to result in a high quantum yield of 0.963. mdpi.com The relatively flexible hydroxymethyl group in this compound might allow for some degree of conformational freedom, which could influence its quantum yield.
The solid-state fluorescence of some 1-aminoisoquinoline derivatives has been attributed to twisted molecular conformations and the resulting loose stacking arrangements in the crystal lattice. nih.gov This indicates that intermolecular interactions in the solid state can also play a significant role in the observed emission properties.
While a detailed quantitative analysis for this compound is not available, the following table summarizes the photophysical properties of some related isoquinoline derivatives to illustrate the influence of substitution on their fluorescence.
| Compound Name | Substitution Pattern | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
| 1-(Isoquinolin-3-yl)azetidin-2-one | 3-(Azetidin-2-on-1-yl) | Not specified | Not specified | 0.963 | Not specified |
| 1-(Isoquinolin-3-yl)imidazolidin-2-one | 3-(Imidazolidin-2-on-1-yl) | 377 | Not specified | Not specified | 0.1 M H₂SO₄ |
| N-Methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | 3-(N-Methyl-imidazolidin-2-on-1-yl) | 380 | 448 | 0.479 | 0.1 M H₂SO₄ |
| 3-Aminoisoquinoline | 3-Amino | 363 | 431 | 0.28 | Acetonitrile |
| 1-(Isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one | 3-(Imidazolidin-2-on-1-yl), phenyl with NO₂ at C4 | 350 | No emission | - | Chloroform |
Table 1: Photophysical Data for Selected Isoquinoline Derivatives. Data sourced from a study on novel isoquinoline derivatives. mdpi.com The table highlights how different substituents on the isoquinoline core affect the quantum yield and emission wavelengths.
Theoretical and Computational Investigations of 1 Aminoisoquinolin 7 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical examination of molecular structures and reactions, offering a lens into the electronic and geometric properties of molecules like (1-Aminoisoquinolin-7-yl)methanol.
Elucidation of Reaction Mechanisms and Pathways
Quantum chemical calculations are instrumental in mapping out the intricate details of reaction mechanisms involving this compound. By modeling the interactions between reactants, intermediates, transition states, and products, researchers can construct a comprehensive picture of how chemical transformations occur at a molecular level. For instance, in reactions involving the amino or methanol (B129727) groups of the molecule, these calculations can help identify the most probable sequence of bond-breaking and bond-forming events.
While specific studies on the reaction mechanisms of this compound are not extensively documented, computational studies on related isoquinoline (B145761) derivatives provide valuable insights. For example, research on the photoredox-catalyzed aerobic oxidative dynamic kinetic asymmetric transformation of C–N atropoisomers of isoquinolinium salts has utilized computational methods to understand the underlying mechanism and the source of stereoselectivity. acs.org Such studies often involve the calculation of minimum energy paths and the identification of key intermediates and transition states, which are critical for a full mechanistic understanding.
Analysis of Potential Energy Surfaces
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For this compound, the analysis of its PES can reveal the relative stabilities of different conformers, the energy barriers for conformational changes, and the pathways for chemical reactions.
The exploration of a PES can be computationally intensive, often requiring numerous single-point energy calculations. researchgate.net For a molecule like this compound, which possesses rotatable bonds in its amino and methanol substituents, the PES would have multiple local minima corresponding to different stable conformations. The global minimum on this surface represents the most stable conformation of the molecule. The characterization of the PES is crucial for understanding the molecule's structural dynamics and how it might interact with other molecules. nih.govrsc.org
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like this compound.
Reactivity Descriptors and Electrophilicity Indices
DFT calculations can provide a wealth of information about the reactivity of a molecule through the computation of various global and local reactivity descriptors. These descriptors are derived from the conceptual framework of DFT and help in predicting how a molecule will behave in a chemical reaction.
Chemical Potential (μ): Indicates the escaping tendency of electrons from the molecule.
Global Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is generally less reactive. 2
Global Softness (S): The reciprocal of global hardness, indicating the molecule's polarizability and reactivity. Softer molecules are generally more reactive. 2
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
Studies on other functionalized isoquinolines have shown that the introduction of different substituents can significantly alter these reactivity descriptors, thereby tuning the molecule's reactivity for specific applications. nih.govnih.gov
To illustrate, a hypothetical set of calculated global reactivity descriptors for this compound is presented in the table below.
| Descriptor | Value (hypothetical) | Interpretation |
| Chemical Potential (μ) | -3.5 eV | Moderate tendency to donate electrons |
| Global Hardness (η) | 2.0 eV | Moderately stable and reactive |
| Global Softness (S) | 0.5 eV⁻¹ | Moderate polarizability |
| Electrophilicity Index (ω) | 1.5 eV | Moderate electrophilic character |
This table presents hypothetical data for illustrative purposes.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. For this compound, NCI analysis can reveal the presence and nature of intramolecular and intermolecular interactions, such as hydrogen bonds and van der Waals forces.
The NCI method is based on the electron density and its derivatives, allowing for the visualization of non-covalent interactions in real space. This analysis can identify regions of steric repulsion, van der Waals interactions, and hydrogen bonding, which are critical for understanding the molecule's conformational preferences and how it might bind to a biological target or self-assemble. In the context of related systems, NCI analysis has been used to understand the stabilizing interactions in transition states of catalytic reactions. acs.org
Prediction of Regioselectivity
DFT calculations are highly effective in predicting the regioselectivity of chemical reactions, particularly electrophilic aromatic substitution (EAS). For this compound, which has multiple potential sites for electrophilic attack on the isoquinoline ring system, predicting the most likely site of reaction is crucial for synthetic planning.
The regioselectivity of EAS reactions can be predicted by analyzing local reactivity descriptors derived from DFT, such as the Fukui functions or the molecular electrostatic potential (MEP). The Fukui function indicates the change in electron density at a particular site upon the addition or removal of an electron, thus identifying the most nucleophilic or electrophilic centers in the molecule. The MEP provides a visual representation of the charge distribution around the molecule, with regions of negative potential being susceptible to electrophilic attack.
Computational methods have been developed to predict the regioselectivity of EAS reactions with high accuracy by calculating properties like proton affinity at different atomic centers. nih.govnih.gov For this compound, the amino group is a strong activating group and an ortho-, para-director, while the methanol group is a weakly deactivating meta-director. The interplay of these electronic effects, along with the inherent reactivity of the isoquinoline nucleus, would determine the ultimate regioselectivity of an electrophilic attack. DFT calculations can quantify these effects and provide a reliable prediction of the major product.
Computational Mass Spectrometry and Fragmentation Analysis
Computational mass spectrometry is a powerful tool for predicting how a molecule will behave in a mass spectrometer. By simulating ionization and fragmentation, it is possible to forecast the mass-to-charge ratios (m/z) of the parent ion and its subsequent product ions. This information is critical for identifying the compound in complex mixtures and for elucidating its structure.
For this compound (molar mass: 174.20 g/mol ), electrospray ionization in positive mode (ESI+) is expected to generate a protonated molecular ion [M+H]⁺ at an m/z of approximately 175.1. Subsequent tandem mass spectrometry (MS/MS) would induce fragmentation. The fragmentation pathways for isoquinoline derivatives are well-documented and typically involve the cleavage of substituent groups and the opening of the heterocyclic ring system. scielo.brnih.gov The study of related compounds, such as 5-Aminoisoquinoline (B16527), shows characteristic fragmentation patterns that can serve as a model for predicting the behavior of its isomers. mdpi.com
The fragmentation of the [M+H]⁺ ion of this compound can be predicted to follow several key pathways based on its structure:
Loss of Water: A common fragmentation route for molecules with a hydroxymethyl group is the neutral loss of water (H₂O, 18 Da), leading to a significant fragment ion.
Loss of Formaldehyde (B43269): The benzylic alcohol moiety could also lead to the loss of formaldehyde (CH₂O, 30 Da).
Loss of Ammonia (B1221849): Cleavage of the amino group could result in the loss of ammonia (NH₃, 17 Da).
Ring Fragmentation: The stable isoquinoline core may undergo ring cleavage, producing characteristic ions corresponding to the bicyclic structure, as seen in the analysis of other isoquinoline alkaloids. nih.gov
A summary of predicted fragmentation data is presented below.
Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss |
|---|---|---|
| 175.1 ([M+H]⁺) | 157.1 | H₂O |
| 175.1 ([M+H]⁺) | 158.1 | NH₃ |
| 175.1 ([M+H]⁺) | 145.1 | CH₂O |
Molecular Modeling for Structural Insights
Molecular modeling provides a three-dimensional understanding of a compound's structure, which is fundamental to its chemical and biological activity. Using computational methods like Density Functional Theory (DFT), researchers can calculate the optimal geometry, electronic structure, and various molecular properties of this compound. rsc.org These calculations offer insights into the molecule's stability, reactivity, and potential intermolecular interactions.
The key structural features of this compound include a planar isoquinoline ring system, a primary amino group at the 1-position, and a methanol group at the 7-position. The amino group can act as a hydrogen bond donor and acceptor, while the methanol group provides an additional hydrogen bond donor and acceptor site. The aromatic system is available for π-π stacking interactions. Molecular modeling can precisely determine bond lengths, bond angles, and dihedral angles, revealing the preferred conformation of the side chains relative to the isoquinoline core.
A table of computationally derived molecular properties provides a quantitative profile of the compound.
Table 2: Computed Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Exact Mass | 174.0793 g/mol |
| XLogP3 | 1.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 1 |
In Silico Approaches for Ligand Design
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. rsc.org In silico approaches for ligand design leverage the known structure of this compound to predict its potential as a ligand for various biological targets, such as enzymes or receptors. These methods are instrumental in the early stages of drug discovery.
Ligand-based design might involve searching for structurally similar compounds with known biological activities to infer potential targets for this compound. Structure-based design, on the other hand, would use molecular docking simulations to predict how the molecule binds to the active site of a specific protein. The amino and methanol groups are key features for forming directed hydrogen bonds with protein residues, while the isoquinoline ring can engage in hydrophobic and aromatic interactions. The specific substitution pattern (1-amino and 7-methanol) creates a unique vector for these interactions, distinguishing it from other isomers.
The process of rational drug design often involves modifying a lead compound to enhance its binding affinity and selectivity. This compound can serve as a fragment or lead compound for optimization. Computational tools can predict how modifications to its structure—for example, by altering the substituents or their positions—would affect its binding properties. This iterative in silico process accelerates the development of novel and more potent ligands. researchgate.net
Table 3: Structural Features of this compound for Ligand Design
| Structural Feature | Potential Role in Ligand Binding |
|---|---|
| 1-Amino Group | Hydrogen bond donor/acceptor; basic center for salt bridge formation |
| 7-Methanol Group | Hydrogen bond donor/acceptor |
| Isoquinoline Ring | Aromatic (π-π) stacking; hydrophobic interactions |
Future Research Trajectories in 1 Aminoisoquinolin 7 Yl Methanol Chemistry
Exploration of Novel Synthetic Pathways for Complex Derivatives
The development of efficient and versatile synthetic routes is paramount for unlocking the full potential of (1-Aminoisoquinolin-7-yl)methanol. While general methods for isoquinoline (B145761) synthesis are well-established, future research will likely focus on creating more complex and functionally diverse derivatives. rsc.orgnih.govcapes.gov.br
One promising avenue is the use of modern cross-coupling reactions to introduce a wide array of substituents at various positions of the isoquinoline ring. nih.gov Techniques such as the Suzuki, Heck, and Sonogashira reactions could be employed to append aryl, vinyl, and alkynyl groups, respectively. Furthermore, the development of C-H activation methods tailored for isoquinolines could provide a more atom-economical and direct approach to functionalization, avoiding the need for pre-functionalized starting materials. acs.org
The synthesis of isoquinoline alkaloids, a class of naturally occurring compounds with a broad spectrum of biological activities, offers another exciting research direction. rsc.orgnih.govnih.gov By using this compound as a chiral building block, researchers could devise stereoselective syntheses of novel alkaloids with potentially enhanced or unique pharmacological properties. This could involve diastereoselective or enantioselective catalytic methods to control the stereochemistry of the final products. capes.gov.br
Moreover, the exploration of multicomponent reactions could offer a rapid and efficient way to generate libraries of complex isoquinoline derivatives. These one-pot reactions, where three or more reactants combine to form a single product, can significantly reduce the number of synthetic steps and purification procedures.
| Synthetic Strategy | Description | Potential Outcome |
| Cross-Coupling Reactions | Suzuki, Heck, Sonogashira, etc. | Introduction of diverse functional groups (aryl, vinyl, alkynyl) at various positions. |
| C-H Activation | Direct functionalization of C-H bonds. | More atom-economical and efficient synthesis of derivatives. acs.org |
| Alkaloid Synthesis | Stereoselective synthesis using the chiral core. | Creation of novel isoquinoline alkaloids with unique biological activities. rsc.orgnih.govnih.gov |
| Multicomponent Reactions | One-pot synthesis with multiple reactants. | Rapid generation of diverse libraries of complex derivatives. |
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.net For this compound, the development of advanced computational models can significantly accelerate the design and discovery of new derivatives with desired properties. nih.gov
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.net These calculations can provide valuable insights into reaction mechanisms, helping to optimize synthetic routes and predict the regioselectivity of chemical transformations. nih.gov
Furthermore, the application of machine learning (ML) and deep learning (DL) models is a rapidly growing area in chemistry. nih.govresearchgate.netresearchgate.netmdpi.com By training these models on large datasets of known compounds and their properties, it is possible to predict the biological activity, toxicity, and physicochemical properties of novel, untested molecules. nih.govnih.gov This "in silico" screening can drastically reduce the time and cost associated with experimental screening. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities. nih.gov
These predictive models can guide the synthetic efforts by prioritizing compounds that are most likely to exhibit the desired properties, thereby streamlining the entire research and development process.
Innovative Applications in Smart Materials and Responsive Systems
The unique photophysical properties of isoquinoline derivatives, such as fluorescence, make them attractive candidates for the development of smart materials and responsive systems. mdpi.comacs.orgresearchgate.net These materials can change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species. nih.govacs.orgnih.govrsc.org
One exciting application is in the development of chemosensors. rsc.orgmdpi.comnih.govmdpi.comnih.gov By functionalizing the this compound scaffold with specific recognition units, it is possible to create sensors that exhibit a change in their fluorescence or color upon binding to a target analyte. For example, derivatives could be designed to selectively detect metal ions, anions, or biologically important molecules. The amino and hydroxymethyl groups on the parent compound provide convenient handles for attaching such recognition moieties.
Furthermore, the dual-state emission properties observed in some 1-aminoisoquinoline (B73089) derivatives suggest their potential use in optoelectronic devices and as fluorescent probes in biological imaging. researchgate.net Research could focus on tuning the electronic properties of this compound derivatives to achieve emission in different regions of the electromagnetic spectrum.
The development of stimuli-responsive polymers incorporating the this compound unit is another promising area. nih.govnih.gov These polymers could undergo conformational changes or release encapsulated cargo in response to specific triggers, with potential applications in drug delivery and tissue engineering. nih.gov
| Application Area | Description | Potential of this compound |
| Chemosensors | Materials that signal the presence of chemical species. | The scaffold can be functionalized to create selective fluorescent or colorimetric sensors. rsc.orgmdpi.comnih.govmdpi.comnih.gov |
| Optoelectronics | Materials for light-emitting devices and displays. | Derivatives may exhibit tunable dual-state emission properties. researchgate.net |
| Biological Imaging | Fluorescent probes for visualizing biological processes. | The inherent fluorescence can be harnessed for developing targeted imaging agents. |
| Stimuli-Responsive Polymers | Polymers that respond to external triggers. | Incorporation into polymers could lead to smart materials for drug delivery and tissue engineering. nih.govnih.gov |
Deeper Understanding of Intramolecular Interactions and Spectroscopic Behavior
A fundamental understanding of the relationship between molecular structure and properties is crucial for the rational design of new functional molecules. For this compound, a detailed investigation of its intramolecular interactions and spectroscopic behavior is warranted.
The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor (the nitrogen atom of the isoquinoline ring) within the same molecule suggests the possibility of intramolecular hydrogen bonding. nih.govmdpi.comrsc.orgnih.govyoutube.com The formation of such bonds can have a significant impact on the molecule's conformation, stability, and physicochemical properties. nih.gov Advanced spectroscopic techniques, such as 2D-NMR and temperature-dependent IR spectroscopy, combined with computational studies, can be used to probe these interactions.
The photophysical properties of this compound and its derivatives also merit further investigation. mdpi.comacs.org This includes a detailed analysis of their absorption and emission spectra, fluorescence quantum yields, and lifetimes. mdpi.com Understanding how substituents on the isoquinoline ring affect these properties will be key to designing molecules with specific optical characteristics for applications in sensing and imaging. Time-resolved fluorescence spectroscopy can provide insights into the dynamics of the excited states and the influence of the local environment.
Integration with Emerging Chemical Technologies
The field of chemical synthesis is constantly evolving, with new technologies emerging that offer greater efficiency, control, and sustainability. The future of this compound chemistry will undoubtedly be shaped by the integration of these technologies.
Flow chemistry, where reactions are carried out in continuous-flowing streams rather than in batches, offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. rsc.org The synthesis of complex isoquinoline alkaloids has already been demonstrated using flow chemistry, significantly reducing reaction times and waste generation. rsc.org Applying these techniques to the synthesis of this compound derivatives could lead to more efficient and scalable production processes.
The use of machine learning in conjunction with automated synthesis platforms represents a paradigm shift in chemical research. mdpi.com These systems can autonomously design, execute, and analyze experiments, rapidly exploring a vast chemical space to identify molecules with desired properties. By integrating predictive models for reactivity and bioactivity with robotic synthesis, the discovery of new functional derivatives of this compound could be greatly accelerated.
Furthermore, the principles of supramolecular chemistry could be applied to create self-assembled systems based on this compound. acs.org By designing molecules with complementary interaction motifs, it may be possible to construct well-defined nanostructures with emergent properties and functions.
| Technology | Description | Impact on this compound Research |
| Flow Chemistry | Continuous synthesis in microreactors. | More efficient, scalable, and safer synthesis of derivatives. rsc.org |
| Automated Synthesis & Machine Learning | Robotic platforms guided by AI algorithms. | Accelerated discovery of new functional molecules through autonomous experimentation. mdpi.com |
| Supramolecular Chemistry | Chemistry of non-covalent interactions. | Creation of self-assembled nanostructures with novel properties. acs.org |
Q & A
Q. What are the optimal synthetic routes for (1-Aminoisoquinolin-7-yl)methanol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of this compound can leverage AI-powered retrosynthetic analysis tools (e.g., Reaxys, Pistachio) to predict feasible pathways. For example, starting from isoquinoline derivatives, functionalization at the 7-position via hydroxymethylation followed by amination could be explored. Key parameters include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions.
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Temperature control : Stepwise heating (e.g., 60–80°C for cyclization, room temperature for amination).
Yield optimization may require iterative adjustments to stoichiometry and purification via column chromatography (silica gel, eluent: MeOH/CH₂Cl₂ gradient) .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.5–8.5 ppm) and hydroxyl/amine groups (δ 4.0–5.5 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 175.1 (calculated for C₁₀H₁₁N₂O⁺).
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) using acetonitrile/water (70:30) mobile phase for purity assessment.
Cross-validation with FT-IR (O-H stretch ~3200 cm⁻¹, C-N stretch ~1250 cm⁻¹) ensures structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability data of this compound under varying experimental conditions?
- Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or hydration states. To address this:
- Controlled solubility assays : Test in anhydrous vs. hydrated solvents (e.g., MeOH, EtOAc) under inert atmospheres.
- Stability profiling : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Multi-technique validation : Pair Karl Fischer titration (water content) with DSC/TGA to correlate solubility with thermal stability .
Q. What role does this compound play in the synthesis of Mps1 inhibitors, and what methodological considerations are crucial for its incorporation into heterocyclic frameworks?
- Methodological Answer : This compound serves as a key intermediate in Mps1 (Monopolar Spindle 1) kinase inhibitors due to its fused isoquinoline core, which mimics ATP-binding site motifs. Critical steps include:
- Protecting group strategy : Use Boc (tert-butyloxycarbonyl) for amine protection during coupling reactions.
- Cross-coupling conditions : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O).
- Post-functionalization : Reductive amination or nucleophilic substitution to introduce sulfonamide/pharmacophore groups.
Purity (>95% by HPLC) and regioselectivity must be confirmed via X-ray crystallography or NOESY NMR .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity at specific positions (e.g., C-7 vs. C-8).
- Key parameters :
- Activation energy barriers for transition states.
- Solvent effects (PCM model for polar aprotic solvents).
Experimental validation via kinetic studies (e.g., monitoring reaction progress via ¹H NMR) is essential to refine computational predictions .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting data in pharmacological studies, such as varying IC₅₀ values for this compound derivatives across cell lines?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell passage number, serum concentration). Mitigation strategies include:
- Standardized protocols : Use identical cell lines (ATCC-validated) and culture media (e.g., DMEM + 10% FBS).
- Dose-response curves : Triplicate measurements with positive controls (e.g., staurosporine for kinase inhibition).
- Off-target profiling : Counter-screening against related kinases (e.g., Aurora B, PLK1) to confirm selectivity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
